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Introduction
Triphenylborane (B(C₆H₅)₃), a commercially available and relatively weak Lewis acid, has

emerged as a versatile catalyst in metal-free hydrogenation reactions.[1][2] Its utility

predominantly lies in the formation of Frustrated Lewis Pairs (FLPs), where it is combined with

a sterically hindered Lewis base.[1] This pairing enables the heterolytic cleavage of molecular

hydrogen (H₂), generating a reactive proton and hydride that can be delivered to unsaturated

substrates. This metal-free approach offers a valuable alternative to traditional transition-metal-

catalyzed hydrogenations, avoiding concerns of metal contamination in final products, which is

of particular importance in pharmaceutical and materials science applications.[1][2]

The reactivity of triphenylborane-based FLPs has been successfully applied to the

hydrogenation of a range of functional groups, most notably imines and alkynes. The choice of

the Lewis base is crucial, with bulky phosphines and amines being commonly employed to

create the necessary "frustrated" state that prevents the formation of a classical Lewis adduct

and allows for the activation of hydrogen.[1]

Signaling Pathways and Reaction Mechanisms
The catalytic cycle of triphenylborane-based FLP hydrogenation generally proceeds through

the following key steps:
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Formation of the Frustrated Lewis Pair: Triphenylborane (the Lewis acid) and a bulky Lewis

base are present in solution but are sterically prevented from forming a stable adduct.

Activation of Molecular Hydrogen: The FLP cooperatively activates a molecule of H₂, with the

Lewis acidic boron atom interacting with the H-H bond and the Lewis base accepting a

proton. This results in the formation of a phosphonium or ammonium borohydride salt.[1]

Substrate Reduction: The activated hydrogen is then transferred to the unsaturated

substrate. In the case of imines, this typically involves protonation of the imine nitrogen

followed by hydride transfer to the iminium carbon. For alkynes, the reaction often proceeds

via a semi-hydrogenation to the corresponding alkene.[1]

Catalyst Regeneration: After substrate reduction, the triphenylborane and the Lewis base

are regenerated, allowing them to enter the next catalytic cycle.
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Caption: General mechanism of FLP-catalyzed hydrogenation.

Applications in Catalytic Hydrogenation
Triphenylborane-based FLP systems have proven effective for the hydrogenation of various

unsaturated functionalities.

Hydrogenation of Imines
The reduction of imines to amines is a fundamental transformation in organic synthesis,

particularly in the preparation of pharmaceutical intermediates. Triphenylborane, in
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combination with a bulky phosphazene base, has been shown to quantitatively hydrogenate N-

benzylideneaniline to N-benzylaniline.[1]
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Further research is needed to establish a broader substrate scope with detailed quantitative

data for the triphenylborane-catalyzed hydrogenation of a variety of substituted imines.

Semi-Hydrogenation of Alkynes
The selective semi-hydrogenation of alkynes to alkenes is a challenging yet highly valuable

reaction. While molecular triphenylborane in combination with pyridine showed low

conversion for the hydrogenation of phenylacetylene, a polymeric version of triphenylborane
(Poly-BPh₃) has been successfully employed for the semi-hydrogenation of terminal alkynes.[1]

This polymeric catalyst, used with pyridine as the Lewis base, demonstrates good activity and

can be recycled.[1]
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Detailed quantitative yields for a range of functionalized alkynes are an area of ongoing

research.

Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for performing a triphenylborane-catalyzed

hydrogenation reaction.
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Caption: General workflow for catalytic hydrogenation.
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Protocol 1: Catalytic Hydrogenation of N-
benzylideneaniline
This protocol is based on the reported quantitative hydrogenation using a

triphenylborane/phosphazene FLP system.[1]

Materials:

Triphenylborane (B(C₆H₅)₃)

Phosphazene base (e.g., P₂-Et)

N-benzylideneaniline

Anhydrous tetrahydrofuran (THF)

Hydrogen gas (H₂)

Schlenk flask or a high-pressure autoclave

Standard glassware for organic synthesis

Procedure:

In a glovebox or under an inert atmosphere, add triphenylborane (e.g., 5 mol%) and the

phosphazene base (e.g., 5 mol%) to a dry Schlenk flask or an autoclave equipped with a

magnetic stir bar.

Add N-benzylideneaniline (1.0 equiv) to the reaction vessel.

Add anhydrous THF to dissolve the reagents.

Seal the vessel and, if using a Schlenk flask, purge with hydrogen gas. If using an autoclave,

pressurize with hydrogen to the desired pressure.

Stir the reaction mixture at room temperature or with gentle heating as required.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, carefully vent the hydrogen gas.

Quench the reaction with water or a mild acid.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain N-benzylaniline.

Protocol 2: Semi-Hydrogenation of Terminal Alkynes
using Poly-BPh₃
This protocol is based on the use of a recyclable polymeric triphenylborane catalyst.[1]

Preparation of Poly-BPh₃:

Poly-BPh₃ can be synthesized via a Friedel-Crafts reaction of triphenylborane with a cross-

linking agent such as 1,2-dichloroethane in the presence of a Lewis acid catalyst like

aluminum chloride (AlCl₃). The resulting polymer should be thoroughly washed and dried

before use.[1]

Materials:

Poly-BPh₃

Pyridine

Terminal alkyne substrate

Anhydrous solvent (e.g., toluene)

High-pressure autoclave
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Hydrogen gas (H₂)

Procedure:

To a glass liner for the autoclave, add Poly-BPh₃ (e.g., 10 mol% based on boron content),

pyridine (e.g., 10 mol%), and the terminal alkyne (1.0 equiv).

Add the anhydrous solvent.

Place the liner in the autoclave, seal the vessel, and purge several times with hydrogen gas.

Pressurize the autoclave to 50 bar with H₂.

Heat the reaction mixture to 120 °C and stir for the required time (e.g., 12 hours).

After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen

gas.

The Poly-BPh₃ catalyst can be recovered by filtration, washed with a suitable solvent, and

dried for reuse.

The filtrate containing the product can be concentrated, and the product purified by

distillation or column chromatography.

Conclusion
Triphenylborane is a valuable and accessible Lewis acid for metal-free catalytic

hydrogenations when used in the context of Frustrated Lewis Pair chemistry. Its application in

the hydrogenation of imines and the semi-hydrogenation of alkynes showcases its potential as

a powerful tool in modern organic synthesis, offering a pathway to reduced products without the

concern of transition metal contamination. Further research into expanding the substrate scope

and optimizing reaction conditions will undoubtedly broaden the applicability of this versatile

catalyst.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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